(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine
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Overview
Description
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine is an organic compound belonging to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is particularly interesting due to its structural features, which include a benzyl group and a methylpyridinyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine typically involves the condensation reaction between benzylamine and 6-methylpyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or other transition metals can enhance the reaction rate and selectivity. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in enzyme-catalyzed reactions. The benzyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Benzyl-1-(pyridin-2-yl)methanimine: Lacks the methyl group on the pyridine ring.
(E)-N-Benzyl-1-(4-methylpyridin-2-yl)methanimine: Methyl group is positioned differently on the pyridine ring.
Uniqueness
(E)-N-Benzyl-1-(6-methylpyridin-2-yl)methanimine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature can lead to different binding affinities and reaction pathways compared to its analogs.
Properties
CAS No. |
105945-19-5 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-benzyl-1-(6-methylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,11H,10H2,1H3 |
InChI Key |
ZJFUTKHKDHVQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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